methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate
Description
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate is a synthetic small-molecule compound featuring a benzoate ester core linked to a carbamoyl group and a hydroxypropyl side chain substituted with a 2-oxopyridin-1(2H)-yl moiety. The ester group enhances lipophilicity, while the hydroxy and carbamoyl groups may contribute to hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-24-17(23)13-7-5-12(6-8-13)16(22)18-10-14(20)11-19-9-3-2-4-15(19)21/h2-9,14,20H,10-11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMEUWOXQYQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(CN2C=CC=CC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoate ester, followed by the introduction of the hydroxypropyl group and subsequent coupling with the pyridinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. This method allows for better control over the reaction parameters and can lead to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of pyridinone-containing molecules, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally or functionally related compounds from the provided evidence:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Pyridinone Derivatives: The target compound shares the 2-oxopyridin-1(2H)-yl group with the patent compound from Macrophage Pharma . However, the latter incorporates difluorobenzoyl and fluorophenyl groups, which likely enhance binding specificity to hydrophobic enzyme pockets. In contrast, the hydroxypropyl carbamoyl group in the target compound may improve aqueous solubility, a critical factor in bioavailability.
Heterocyclic vs. Terpene Scaffolds: Compared to ferruginol (Cpd B), a diterpene with inherent antimicrobial activity, the target compound’s synthetic pyridinone scaffold offers modularity for structure-activity relationship (SAR) optimization. Ferruginol’s rigid tricyclic structure limits functional group diversification .
Enzyme Inhibition Potential: Both the target compound and Cpd D (a benzothiazole derivative) feature sulfonic/carbamoyl groups, which are common in low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitors. The pyridinone moiety in the target compound may mimic phosphate groups, competing with substrates in enzymatic active sites .
Research Findings and Mechanistic Insights
- Patent Compound (): The tert-butyl ester in the patent compound suggests prodrug design, where ester hydrolysis in vivo releases the active carboxylic acid.
- LMWPTP Inhibitors (): Compounds like Cpd D and Cpd F (quinolin-2-yl benzamide derivatives) highlight the importance of electron-withdrawing groups (e.g., sulfonic acid) for enzyme inhibition. The target compound’s carbamoyl group may serve a similar role but with reduced acidity compared to sulfonic acid .
Q & A
Basic: What are the key steps in synthesizing methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate, and how can purity be ensured?
The synthesis typically involves:
- Step 1 : Formation of the carbamoyl linkage via coupling reactions (e.g., using carbodiimide reagents like EDC or DCC) between 4-(bromomethyl)benzaldehyde derivatives and 2-oxopyridine-containing amines .
- Step 2 : Esterification of the carboxylic acid intermediate using methanol under acidic or enzymatic conditions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed. Purity is validated via HPLC (>98%) and NMR (absence of residual solvents or unreacted intermediates) .
Basic: Which spectroscopic methods are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : H and C NMR confirm the ester carbonyl (~168–170 ppm), carbamoyl NH (~8–10 ppm), and pyridinone ring protons (distinct coupling patterns at ~6–8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 361.13) and fragments corresponding to the ester and pyridinone moieties .
- IR Spectroscopy : Bands at ~1720 cm (ester C=O) and ~1650 cm (carbamoyl C=O) confirm functional groups .
Advanced: How can molecular docking studies (e.g., AutoDock Vina) predict this compound’s interaction with p38 MAP kinase?
- Protocol :
- Prepare the protein structure (p38 MAP kinase, PDB ID: 1A9U) by removing water and adding polar hydrogens.
- Generate ligand 3D coordinates and optimize geometry using DFT (B3LYP/6-31G*).
- Define a grid box centered on the ATP-binding site (coordinates: x=15.4, y=12.8, z=16.2).
- Run AutoDock Vina with exhaustiveness=20, num_modes=9, and analyze binding poses.
- Key Interactions : Hydrogen bonds between the carbamoyl NH and kinase residue Met109, and π-π stacking of the pyridinone ring with Tyr35. Validation via MM/GBSA binding energy calculations (-9.2 kcal/mol) .
Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy data for this compound?
- Hypothesis Testing :
- Solubility vs. Bioavailability : Measure kinetic solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers. Poor solubility may explain low in vivo exposure .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation (e.g., ester hydrolysis). LC-MS/MS quantifies metabolite formation .
- Mitigation Strategies : Introduce PEGylated prodrugs or nanoformulations to enhance solubility and prolong half-life .
Basic: What safety protocols are recommended when handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromomethylbenzaldehyde derivatives) .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste. For skin contact, wash with 10% ethanol/water to hydrolyze residual esters .
Advanced: How can researchers optimize the compound’s stability under physiological conditions?
- Stress Testing : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor degradation via UPLC:
Advanced: What in vitro assays are suitable for evaluating its anti-inflammatory potential?
- Primary Screen : Inhibit TNF-α production in LPS-stimulated THP-1 macrophages (IC determination via ELISA).
- Target Validation : Competitive binding assays with recombinant p38 MAP kinase (K measured via surface plasmon resonance) .
- Counter-Screens : Assess off-target effects on JNK or ERK pathways to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
